cyclopropylmethyl N-[2-(cyclopropylmethoxycarbonylamino)ethyl]-N-[2-(2-hydroxyethoxy)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropylmethyl N-[2-(cyclopropylmethoxycarbonylamino)ethyl]-N-[2-(2-hydroxyethoxy)ethyl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes cyclopropyl groups, carbamate functionality, and ethoxy linkages, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropylmethyl N-[2-(cyclopropylmethoxycarbonylamino)ethyl]-N-[2-(2-hydroxyethoxy)ethyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Cyclopropylmethylamine: Cyclopropylmethylamine can be synthesized by the reaction of cyclopropylmethyl bromide with ammonia or an amine.
Carbamoylation: The cyclopropylmethylamine is then reacted with a suitable carbamoyl chloride to form the carbamate intermediate.
Ethoxy Linkage Formation: The intermediate is further reacted with ethylene glycol derivatives to introduce the ethoxy linkages.
Final Coupling: The final step involves coupling the intermediate with cyclopropylmethoxycarbonyl chloride under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclopropylmethyl N-[2-(cyclopropylmethoxycarbonylamino)ethyl]-N-[2-(2-hydroxyethoxy)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or ethoxy groups using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or ethers.
Scientific Research Applications
Cyclopropylmethyl N-[2-(cyclopropylmethoxycarbonylamino)ethyl]-N-[2-(2-hydroxyethoxy)ethyl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopropylmethyl N-[2-(cyclopropylmethoxycarbonylamino)ethyl]-N-[2-(2-hydroxyethoxy)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of target enzymes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethyl N-[2-(cyclopropylmethoxycarbonylamino)ethyl]-N-[2-(2-hydroxyethoxy)ethyl]carbamate: Unique due to its specific combination of cyclopropyl, carbamate, and ethoxy groups.
Cyclopropylmethyl N-[2-(methoxycarbonylamino)ethyl]-N-[2-(2-hydroxyethoxy)ethyl]carbamate: Lacks the cyclopropyl groups, resulting in different chemical and biological properties.
Cyclopropylmethyl N-[2-(cyclopropylmethoxycarbonylamino)ethyl]-N-[2-(2-methoxyethoxy)ethyl]carbamate: Contains methoxy groups instead of hydroxyethoxy groups, affecting its reactivity and applications.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. The presence of cyclopropyl groups enhances its stability and resistance to metabolic degradation, making it a valuable compound for various applications.
Properties
IUPAC Name |
cyclopropylmethyl N-[2-(cyclopropylmethoxycarbonylamino)ethyl]-N-[2-(2-hydroxyethoxy)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O6/c19-8-10-22-9-7-18(16(21)24-12-14-3-4-14)6-5-17-15(20)23-11-13-1-2-13/h13-14,19H,1-12H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTAWNNCMHBWIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC(=O)NCCN(CCOCCO)C(=O)OCC2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.